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Introduction
The INT (iodonitrotetrazolium) reduction assay is a widely used colorimetric method to

assess cell viability and metabolic activity. This technique is based on the ability of

metabolically active cells to reduce the water-soluble tetrazolium salt, INT, into a colored

formazan product. The amount of formazan produced is directly proportional to the number of

viable cells, making it a valuable tool in cytotoxicity studies, drug screening, and cell

proliferation assays.

The principle of the assay lies in the activity of mitochondrial and cytoplasmic dehydrogenases

in viable cells. These enzymes transfer electrons from NADH and NADPH to INT, reducing it to

a red-colored formazan dye.[1] The insoluble formazan crystals are then solubilized, and the

absorbance is measured using a spectrophotometer, typically at a wavelength between 490 nm

and 570 nm.

Principle of the Assay
The reduction of INT is a hallmark of cellular metabolic activity. In living cells, NAD(P)H-

dependent oxidoreductases, primarily located in the mitochondria and cytoplasm, cleave the

tetrazolium ring of INT. This reaction results in the formation of a water-insoluble, red formazan

product. The intensity of the red color is a direct indicator of the metabolic rate and,

consequently, the number of viable cells.
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Materials and Reagents
Reagent Supplier Catalog Number Storage

Iodonitrotetrazolium

Chloride (INT)
Sigma-Aldrich I8377 2-8°C

Dimethyl Sulfoxide

(DMSO)
Sigma-Aldrich D8418 Room Temperature

Phosphate-Buffered

Saline (PBS), pH 7.4
Gibco 10010023 Room Temperature

Cell Culture Medium

(e.g., DMEM, RPMI-

1640)

Gibco Varies 2-8°C

Fetal Bovine Serum

(FBS)
Gibco 26140079 -20°C

Trypsin-EDTA Gibco 25200056 -20°C

96-well flat-bottom cell

culture plates
Corning 3596 Room Temperature
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Preparation of Solutions
INT Stock Solution (5 mg/mL):

Dissolve 50 mg of INT powder in 10 mL of sterile PBS.

Gently warm the solution to aid dissolution if necessary.

Sterile-filter the solution through a 0.22 µm filter.

Store the stock solution in light-protected aliquots at -20°C.

INT Working Solution (0.5 mg/mL):

Dilute the 5 mg/mL INT stock solution 1:10 in pre-warmed, serum-free cell culture medium.

Prepare this solution fresh for each experiment.

Experimental Protocol

Click to download full resolution via product page

Step 1: Cell Seeding

Harvest cells from culture flasks using standard trypsinization procedures.

Perform a cell count and determine cell viability using a hemocytometer and trypan blue

exclusion.

Dilute the cell suspension to the desired seeding density in complete cell culture medium.

The optimal seeding density will vary depending on the cell line and should be determined

empirically. A common starting range is 1 x 10⁴ to 5 x 10⁴ cells per well.

Seed 100 µL of the cell suspension into each well of a 96-well plate.

Include wells with medium only to serve as a blank control.
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Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for

cell attachment.

Step 2: Compound Treatment

Prepare serial dilutions of the test compound in complete cell culture medium.

Remove the medium from the wells and add 100 µL of the compound dilutions to the

respective wells.

Include untreated control wells (containing medium with the same concentration of vehicle,

e.g., DMSO, as the treated wells) and positive control wells (a known cytotoxic agent).

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

Step 3: INT Incubation

After the treatment period, carefully remove the medium from each well.

Add 100 µL of the 0.5 mg/mL INT working solution to each well, including the blank controls.

Incubate the plate for 2 to 4 hours at 37°C in a 5% CO₂ incubator. The optimal incubation

time may vary between cell lines and should be determined experimentally.

Step 4: Solubilization of Formazan

After the incubation with INT, carefully remove the INT solution.

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete

solubilization.

Step 5: Absorbance Measurement

Measure the absorbance of each well at a wavelength of 490 nm using a microplate reader.

Use a reference wavelength of 630 nm to subtract background absorbance.
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Data Presentation and Analysis
Data Presentation

Summarize the raw absorbance data in a structured table. This allows for easy comparison

between different treatment groups and concentrations.

Treatmen
t

Concentr
ation (µM)

Replicate
1
(Absorba
nce at
490 nm)

Replicate
2
(Absorba
nce at
490 nm)

Replicate
3
(Absorba
nce at
490 nm)

Mean
Absorban
ce

Standard
Deviation

Untreated

Control
0 1.254 1.287 1.265 1.269 0.017

Compound

A
1 1.102 1.125 1.098 1.108 0.014

Compound

A
10 0.856 0.879 0.863 0.866 0.012

Compound

A
100 0.432 0.451 0.445 0.443 0.010

Blank - 0.052 0.055 0.053 0.053 0.002

Calculation of Cell Viability

The percentage of cell viability is calculated relative to the untreated control cells.

Formula: % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance

of Untreated Control - Absorbance of Blank)] * 100[2][3]

Example Calculation (using data from the table for Compound A at 10 µM): % Cell Viability =

[(0.866 - 0.053) / (1.269 - 0.053)] * 100 = (0.813 / 1.216) * 100 ≈ 66.86%

IC50 Determination
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The IC50 (half-maximal inhibitory concentration) is the concentration of a compound that

inhibits 50% of the cell viability. This value is determined by plotting the percentage of cell

viability against the logarithm of the compound concentration and fitting the data to a sigmoidal

dose-response curve. Software such as GraphPad Prism is commonly used for this analysis.[4]

[5]

Steps for IC50 Calculation in GraphPad Prism:

Enter the log of the compound concentrations in the X column and the corresponding % cell

viability in the Y columns.

Click on "Analyze" and select "Nonlinear regression (curve fit)".

Choose the "Dose-Response - Inhibition" family of equations and select "log(inhibitor) vs.

response -- Variable slope (four parameters)".[4]

The software will then calculate the IC50 value.

Troubleshooting
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Issue Possible Cause Solution

High variability between

replicates

- Inconsistent cell seeding-

Edge effects in the 96-well

plate

- Ensure a homogenous cell

suspension before and during

plating.- Avoid using the outer

wells of the plate or fill them

with sterile PBS.

Low absorbance readings
- Low cell number- Insufficient

incubation time with INT

- Optimize cell seeding

density.- Increase the

incubation time with INT.

High background absorbance

- Contamination of reagents or

cultures- INT reduction by

components in the medium

- Use sterile techniques and

check for contamination.- Use

serum-free medium during the

INT incubation step.

Precipitate formation in the

wells

- Incomplete solubilization of

formazan crystals

- Increase the volume of

DMSO or the shaking time.-

Ensure the formazan is fully

dissolved before reading the

plate.

Signaling Pathway Overview
The reduction of INT is a complex process that reflects the overall metabolic health of a cell. It

is primarily driven by the availability of NADH and NADPH, which are key products of central

metabolic pathways such as glycolysis and the pentose phosphate pathway.[6] Therefore, the

INT assay provides an indirect measure of the activity of these fundamental cellular processes.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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